molecular formula C14H16N2O3 B13911513 tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate

tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate

Cat. No.: B13911513
M. Wt: 260.29 g/mol
InChI Key: HRQMXQDRNZGYRH-LLVKDONJSA-N
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Description

tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a dihydrobenzofuran moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify peptides and proteins, aiding in the investigation of their structure and function .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in large-scale chemical production .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can be cleaved under acidic conditions, releasing the active carbamate moiety . This moiety can then interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is unique due to its specific structure, which includes a cyano group and a dihydrobenzofuran moiety. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-[(3S)-6-cyano-2,3-dihydro-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

HRQMXQDRNZGYRH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N

Origin of Product

United States

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